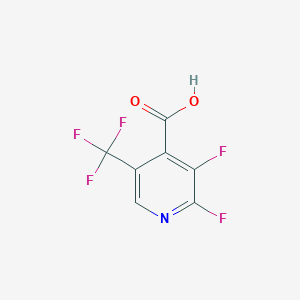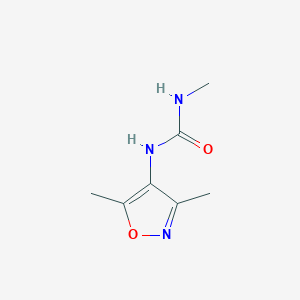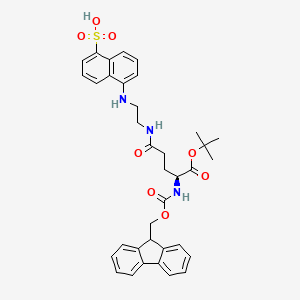![molecular formula C14H12N2O3S B12865783 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core with a methoxy group at the 4-position and a phenylsulfonyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, while reduction of the phenylsulfonyl group can yield 4-methoxy-1-(phenylthiol)-1H-pyrrolo[2,3-c]pyridine.
科学研究应用
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
相似化合物的比较
Similar Compounds
Pentachloropyridine: Another heterocyclic compound with broad applications in organic synthesis.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a phenylsulfonyl group on the pyrrolo[2,3-c]pyridine core makes it a versatile compound for various applications.
属性
分子式 |
C14H12N2O3S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H12N2O3S/c1-19-14-10-15-9-13-12(14)7-8-16(13)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI 键 |
CKSKYKMNEIFEOD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=CN(C2=CN=C1)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)

![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)


![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)





